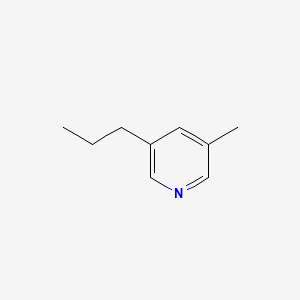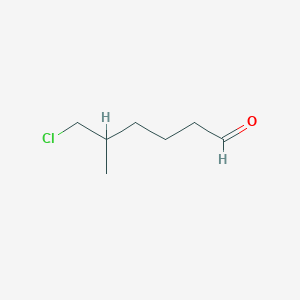
3,4-Bis(diphenylphosphoryl)-1,5-diphenyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis(diphenylphosphoryl)-1,5-diphenyl-1H-pyrazole is a compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole core substituted with diphenylphosphoryl groups, which contribute to its distinctive chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(diphenylphosphoryl)-1,5-diphenyl-1H-pyrazole typically involves the reaction of appropriate pyrazole precursors with diphenylphosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction parameters, such as reagent concentrations, reaction time, and purification techniques, to ensure efficient and cost-effective production on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Bis(diphenylphosphoryl)-1,5-diphenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of the phosphorus atoms.
Substitution: The diphenylphosphoryl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphoryl oxide derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.
Applications De Recherche Scientifique
3,4-Bis(diphenylphosphoryl)-1,5-diphenyl-1H-pyrazole has several scientific research applications, including:
Biology: The compound’s ability to form stable complexes makes it useful in studying biological systems and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems and as a component in pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3,4-Bis(diphenylphosphoryl)-1,5-diphenyl-1H-pyrazole involves its interaction with molecular targets through its diphenylphosphoryl groups. These groups can coordinate with metal ions, facilitating the formation of stable complexes. The compound’s ability to undergo various chemical reactions also allows it to interact with different biological and chemical pathways, influencing its overall activity and effectiveness.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Bis(diphenylphosphinyl)-2,5-dimethylhexa-2,4-diene: This compound shares similar diphenylphosphoryl groups but differs in its core structure, leading to different reactivity and applications.
4-(Diphenylphosphino)benzoic acid: Another compound with diphenylphosphoryl groups, used in different contexts such as ligand chemistry and catalysis.
Uniqueness
3,4-Bis(diphenylphosphoryl)-1,5-diphenyl-1H-pyrazole is unique due to its pyrazole core, which imparts distinct chemical properties and reactivity compared to other compounds with similar functional groups. This uniqueness makes it valuable in specific applications where its particular reactivity and stability are advantageous.
Propriétés
Numéro CAS |
65939-43-7 |
|---|---|
Formule moléculaire |
C39H30N2O2P2 |
Poids moléculaire |
620.6 g/mol |
Nom IUPAC |
3,4-bis(diphenylphosphoryl)-1,5-diphenylpyrazole |
InChI |
InChI=1S/C39H30N2O2P2/c42-44(33-23-11-3-12-24-33,34-25-13-4-14-26-34)38-37(31-19-7-1-8-20-31)41(32-21-9-2-10-22-32)40-39(38)45(43,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H |
Clé InChI |
VYDBOOMPRGGNIW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)P(=O)(C4=CC=CC=C4)C5=CC=CC=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



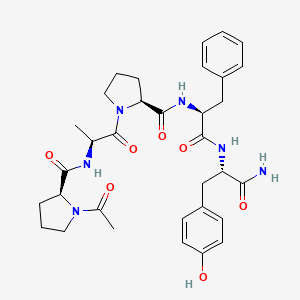
![2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline](/img/structure/B14464556.png)
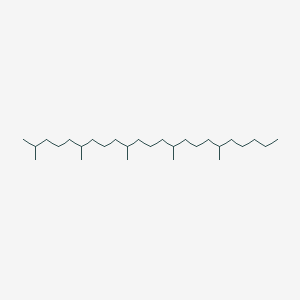
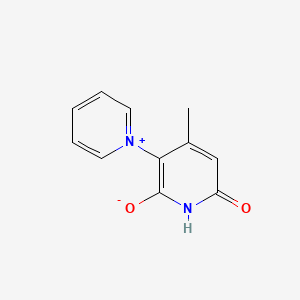
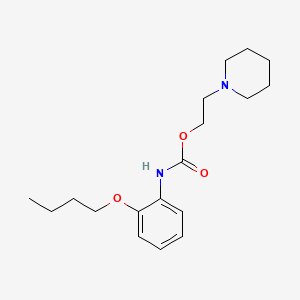

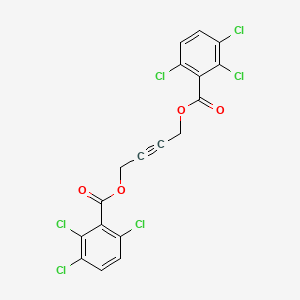

![[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate](/img/structure/B14464587.png)


